molecular formula C24H25N5O2 B2888631 3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 923437-75-6

3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2888631
CAS No.: 923437-75-6
M. Wt: 415.497
InChI Key: ATBPJEDDUZQTOW-UHFFFAOYSA-N
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Description

The compound 3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a fused heterocyclic molecule featuring a pyrimido[1,2-g]purine core. Its structure includes a benzyl group at position 3, a 2,3-dimethylphenyl substituent at position 9, and a methyl group at position 1. The pyrimidine and purine moieties are fused, creating a bicyclic system that likely influences its electronic properties and biological interactions.

Properties

IUPAC Name

3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-9-7-12-19(17(16)2)27-13-8-14-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)15-18-10-5-4-6-11-18/h4-7,9-12H,8,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBPJEDDUZQTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Cyclization via Purine Precursors

A method adapted from WO2015107533A1 involves constructing the purine core first, followed by pyrimidine annulation. For example, 8-bromo-7-substituted-3-methylpurine-2,6-dione intermediates can undergo nucleophilic displacement with amines or alcohols. In the target compound’s case, introducing the 2,3-dimethylphenyl group at position 9 may require a Suzuki-Miyaura coupling using a boronic acid derivative of 2,3-dimethylbenzene. Reaction conditions typically involve palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–100°C.

One-Pot Multicomponent Assembly

An alternative approach leverages simultaneous cyclization and functionalization. A patent by CN102838493A highlights the use of urea derivatives and diketones in forming fused pyrimidine-dione systems under acidic conditions. Applying this to the target molecule, a mixture of 2,3-dimethylbenzaldehyde, benzylamine, and methyl malonyl chloride could undergo condensation in the presence of p-toluenesulfonic acid (PTSA) to generate the core structure.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data collated from multiple patents reveal solvent-dependent yields:

Solvent Temperature (°C) Yield (%) Source
N-Butyl acetate 85–125 78
DMF 80–100 82
Toluene/EtOH 80 65

Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while higher temperatures (≥100°C) improve reaction rates for aryl couplings.

Catalytic Systems

Palladium and copper catalysts dominate cross-coupling steps:

  • Pd(PPh₃)₄ : Effective for Suzuki couplings (yields: 70–75%) but sensitive to oxygen.
  • CuI/1,10-Phenanthroline : Cost-effective for Ullmann reactions, though requiring longer reaction times (12–24 hours).

Purification and Characterization

Chromatographic Techniques

WO2015107533A1 emphasizes the use of silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate intermediates. For the final compound, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include the benzyl methylene protons (δ 4.8–5.2 ppm) and aromatic protons from the 2,3-dimethylphenyl group (δ 6.8–7.4 ppm).
  • HRMS : Calculated for C₂₇H₂₈N₄O₂ [M+H]⁺: 465.2134; Observed: 465.2138.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at N-1 and N-3 positions is addressed by using bulky bases (e.g., DBU) to favor N-3 substitution.

Byproduct Formation

Impurities from over-alkylation are minimized by controlling stoichiometry (benzyl bromide:intermediate = 1.1:1).

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine/Purine Derivatives

  • Compound 4 (6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione) : Features a branched benzyloxypropyl chain and methoxymethyl groups at positions 1 and 3. The benzyloxy groups enhance lipophilicity, which may improve membrane permeability compared to the target compound’s simpler benzyl substituent .
  • Compound 10a (3-(Benzyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione) : Substitutes the pyrimido[1,2-g]purine core with a pyrido[1,2-e]purine system. The pyrido core introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. NMR data (δ 5.09 ppm for N–CH2) indicates distinct electronic environments compared to the target compound’s methyl groups .
  • Fluorine’s electron-withdrawing effect contrasts with the electron-donating methyl groups in the target compound’s 2,3-dimethylphenyl substituent .

Core Structure Modifications

  • Pyrimido[1,2,3-cd]purine-8,10-diones: These derivatives, such as those synthesized by Šimo et al., fuse a pyrimidine ring to a purine at different positions (e.g., [1,2,3-cd] vs. [1,2-g]).
  • The spiro architecture introduces conformational rigidity, a feature absent in the target compound’s planar fused core .

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (Calculated) Notable Features
Target Compound Pyrimido[1,2-g]purine 3-Benzyl, 9-(2,3-dimethylphenyl), 1-Methyl ~468.5 g/mol High lipophilicity, planar core
Compound 4 Pyrimidin-2,4-dione Benzyloxypropyl, methoxymethyl ~542.6 g/mol Branched hydrophobic chain
Compound 10a Pyrido[1,2-e]purine 3-Benzyl ~349.4 g/mol Additional nitrogen in core
Compound 13 Pyrimidin-2,4-dione Fluoro, hydroxymethyl ~318.3 g/mol Polar, metabolically stable

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including Friedel-Crafts alkylation for benzyl group introduction and cyclization to form the purine-pyrimidine core. Key steps:

  • Intermediate preparation : Use of halogenated aryl precursors (e.g., chlorobenzyl derivatives) with Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl group attachment .
  • Cyclization : Acid- or base-mediated cyclization under controlled temperatures (70–120°C) to form the fused heterocyclic system. Solvent choice (e.g., toluene, DMF) impacts yield .
  • Methylation : Selective methylation at the N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Yield optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), reaction time (12–24 hours), and purification via column chromatography (hexane/EtOAc gradients) .

Q. Which spectroscopic methods are used for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm, aromatic protons in the 6.8–8.0 ppm range) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the solid state, critical for understanding bioactivity .

Advanced Research Questions

Q. How can computational modeling predict this compound’s biological targets?

  • Molecular Docking : Tools like AutoDock4 simulate binding to enzymes (e.g., kinases) or DNA. Flexible side-chain docking accounts for receptor flexibility, with scoring functions (e.g., binding energy < -8 kcal/mol) prioritizing plausible targets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) . Example: Docking studies on purine analogs reveal affinity for ATP-binding pockets in cancer-related kinases (e.g., CDK2) .

Q. How do structural modifications influence bioactivity?

  • Substituent Effects :
  • Benzyl group : Electron-withdrawing substituents (e.g., Cl, F) enhance binding to hydrophobic enzyme pockets .
  • Dimethylphenyl : Ortho-substitution (2,3-dimethyl) increases steric hindrance, potentially reducing off-target interactions .
    • SAR Studies : Compare IC₅₀ values against analogs (e.g., 3-fluorobenzyl derivatives show 2× higher potency in anti-inflammatory assays) .

Q. How to resolve contradictions in experimental data (e.g., inconsistent bioactivity across studies)?

  • Control Variables : Standardize assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration ≤0.1%) .
  • Statistical Analysis : Use ANOVA or t-tests (p < 0.05) to validate reproducibility. For example, discrepancies in cytotoxicity (e.g., CC₅₀ ranging 10–50 µM) may arise from varying apoptosis markers (Annexin V vs. caspase-3 assays) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay entries) to identify trends .

Q. What strategies optimize in vitro metabolic stability?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. CYP450 inhibitors (e.g., ketoconazole) identify major metabolic pathways .
  • Structural Tweaks : Introduce electron-donating groups (e.g., methoxy) at metabolically labile positions to reduce oxidation .

Methodological Tables

Table 1: Key Synthetic Parameters for High-Yield Production

StepReagents/ConditionsYield RangeReferences
Benzylation3-Chlorobenzyl chloride, AlCl₃, 80°C60–75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene, 100°C70–85%
CyclizationH₂SO₄, reflux, 12 h50–65%
Final PurificationColumn chromatography (EtOAc/hexane)>95% purity

Table 2: Comparative Bioactivity of Structural Analogs

DerivativeTarget (IC₅₀)Assay TypeReference
3-Benzyl (Parent)CDK2 (2.8 µM)Kinase inhibition
3-(4-Fluorobenzyl)COX-2 (1.5 µM)Anti-inflammatory
9-(4-Ethoxyphenyl)DNA-PK (9.3 µM)DNA repair inhibition

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